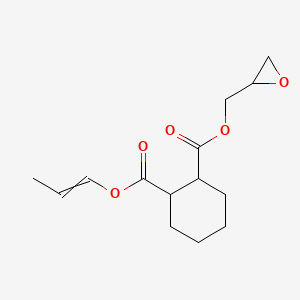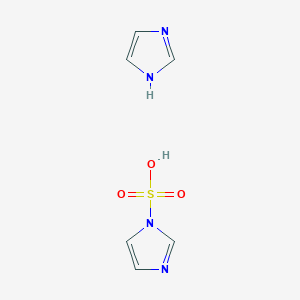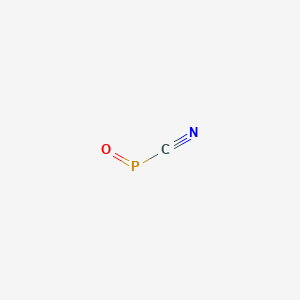
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, a prop-1-en-1-yl group, and a cyclohexane-1,2-dicarboxylate moiety, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with (Oxiran-2-yl)methanol and prop-1-en-1-yl alcohol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Unique due to its combination of oxirane, prop-1-en-1-yl, and cyclohexane-1,2-dicarboxylate groups.
(Oxiran-2-yl)methyl cyclohexane-1,2-dicarboxylate: Lacks the prop-1-en-1-yl group.
Prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Lacks the oxirane ring.
Uniqueness
The presence of both the oxirane ring and the prop-1-en-1-yl group in this compound provides unique reactivity and versatility, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
21714-11-4 |
|---|---|
Molekularformel |
C14H20O5 |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
1-O-(oxiran-2-ylmethyl) 2-O-prop-1-enyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-2-7-17-13(15)11-5-3-4-6-12(11)14(16)19-9-10-8-18-10/h2,7,10-12H,3-6,8-9H2,1H3 |
InChI-Schlüssel |
GXRLGYJCSVFUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COC(=O)C1CCCCC1C(=O)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)






